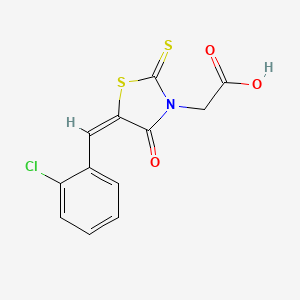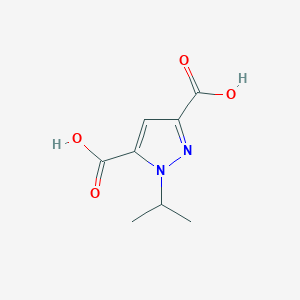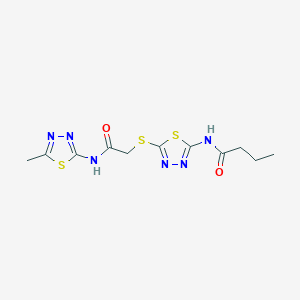![molecular formula C18H22N6O B2798567 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2320641-72-1](/img/structure/B2798567.png)
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a research compound with the molecular formula C21H25N3O4 and a molecular weight of 383.448. It is a pyrimidine derivative, which are known to be vital constituents of nucleic acids and employed as synthetic precursors of bioactive molecules .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in literature . For instance, heteroleptic divalent metal complexes have been synthesized from pyrimidine Schiff base ligand . Another study proposed two routes for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .Chemical Reactions Analysis
The chemical reactions involving similar pyrimidine derivatives have been studied . For example, a Diels–Alder reaction between key intermediates led to the formation of correspondent compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by analytical measurements, spectral analyses, and magnetometry . The compounds displayed moderate to good antimicrobial and antifungal activities, and also exhibited good antioxidant potentials .Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase IV Inhibitors
Compounds related to the specified chemical structure have been identified as potential inhibitors of Dipeptidyl Peptidase IV (DPP IV), a serine exopeptidase with a crucial role in glucose metabolism and insulin secretion. Such inhibitors are relevant for the treatment of type 2 diabetes mellitus (T2DM), as they modulate the activity of incretin molecules, promoting insulin secretion and offering a therapeutic approach to diabetes management (Mendieta, Tarragó, & Giralt, 2011).
Hybrid Catalysts in Chemical Synthesis
The synthesis of pyranopyrimidine scaffolds, which share structural similarities with the mentioned compound, employs hybrid catalysts for constructing complex chemical entities. These catalysts facilitate the development of substances with broad synthetic applications, highlighting the versatility of pyranopyrimidine and related scaffolds in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Significance
Pyrimidine derivatives, including those structurally related to the query compound, are utilized as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, these compounds exhibit a range of biological and medicinal applications, demonstrating their versatility in scientific research (Jindal & Kaur, 2021).
Anti-inflammatory and Anti-cancer Applications
Research developments highlight the anti-inflammatory and anti-cancer activities of pyrimidine derivatives, attributing their pharmacological effects to their ability to inhibit the expression of key inflammatory mediators and cancer cell proliferation. This demonstrates the potential of such compounds in developing new therapeutic agents with minimized toxicity and enhanced activity (Rashid et al., 2021).
Direcciones Futuras
The future directions in the research of this compound and similar pyrimidine derivatives could involve further exploration of their pharmacological activities, development of more efficient synthesis methods, and investigation of their potential applications in pharmaceutical, agrochemical, and phytosanitary industries .
Mecanismo De Acción
Target of Action
The compound, also known as 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The compound’s interaction with CDK2 is likely due to its structural similarity to the natural substrates of the enzyme .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this include the induction of apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells . The compound induces alterations in cell cycle progression and apoptosis within these cells .
Análisis Bioquímico
Biochemical Properties
This compound has been found to be an ATP-competitive inhibitor with up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This suggests that 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine may play a significant role in biochemical reactions involving these kinases.
Cellular Effects
In cellular assays, this compound has shown activity, although it undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . It has been observed to modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
The molecular mechanism of action of 4,5-dimethyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves binding to PKB, inhibiting its activity and thereby affecting downstream signaling pathways . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
Given its rapid metabolism in vivo, it is likely that its effects would be relatively short-lived .
Metabolic Pathways
Given its interaction with PKB, it is likely involved in pathways related to cell growth and survival .
Subcellular Localization
Given its interaction with PKB, it is likely to be found in regions of the cell where this kinase is active .
Propiedades
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-13(2)20-10-23-18(12)25-9-14-4-7-24(8-5-14)17-15-3-6-19-16(15)21-11-22-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFLIZREJVVUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC=NC4=C3C=CN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)



![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)
![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

